Chamaechromone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Chamaechromona es un compuesto biflavonoide aislado de las raíces de la planta Stellera chamaejasme L., que pertenece a la familia Thymelaeaceae . Este compuesto ha llamado la atención debido a sus diversas actividades biológicas, que incluyen efectos antivirales contra el virus de la hepatitis B y propiedades insecticidas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Chamaechromona se puede sintetizar mediante diversos métodos de síntesis orgánica. Un enfoque común implica la extracción del compuesto de las raíces de Stellera chamaejasme L. utilizando solventes como metanol y acetato de etilo . El extracto se somete entonces a técnicas cromatográficas para aislar la Chamaechromona.

Métodos de Producción Industrial: La producción industrial de Chamaechromona generalmente implica la extracción a gran escala de fuentes vegetales. Las raíces de Stellera chamaejasme L. se cosechan, se secan y se muelen en un polvo fino. El polvo se extrae entonces con solventes, y el extracto se purifica mediante métodos cromatográficos para obtener Chamaechromona en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Chamaechromona experimenta diversas reacciones químicas, que incluyen:

Oxidación: La Chamaechromona puede oxidarse para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la Chamaechromona en sus formas reducidas, como los dihidroflavonoides.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de Chamaechromona.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar diversos reactivos como halógenos, ácidos y bases para las reacciones de sustitución.

Productos Principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Dihidroflavonoides y otras formas reducidas.

Sustitución: Derivados funcionalizados con diferentes sustituyentes.

4. Aplicaciones en Investigación Científica

La Chamaechromona tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los biflavonoides y sus propiedades químicas.

Industria: Se utiliza en el desarrollo de insecticidas naturales y agentes antivirales.

Aplicaciones Científicas De Investigación

Chamaechromone has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of biflavonoids and their chemical properties.

Biology: this compound is studied for its anti-hepatitis B virus effects and insecticidal activities.

Industry: It is used in the development of natural insecticides and antiviral agents.

Mecanismo De Acción

La Chamaechromona ejerce sus efectos a través de diversos mecanismos:

Efectos Antivirales contra el Virus de la Hepatitis B: La Chamaechromona inhibe la secreción del antígeno de superficie del virus de la hepatitis B, lo que reduce la replicación viral.

Actividades Insecticidas: Altera los procesos fisiológicos normales de los insectos, lo que lleva a su muerte.

Actividades Antiinflamatorias y Anticancerígenas: La Chamaechromona modula diversas vías de señalización y objetivos moleculares implicados en la inflamación y la progresión del cáncer.

Comparación Con Compuestos Similares

La Chamaechromona es única entre los biflavonoides debido a sus actividades biológicas específicas. Los compuestos similares incluyen:

Neochamaejasmin B: Otro biflavonoide aislado de Stellera chamaejasme L., conocido por sus propiedades antiinflamatorias.

Chamaejasmenin B: Un compuesto relacionado con actividades anticancerígenas similares.

Chamaejasmenin C: Conocido por sus efectos antivirales.

La Chamaechromona destaca por sus actividades combinadas antivirales contra el virus de la hepatitis B e insecticidas, lo que la convierte en un compuesto valioso tanto para aplicaciones medicinales como agrícolas .

Actividad Biológica

Chamaechromone, a flavonoid derived from the plant Stellera chamaejasme, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the compound's potential therapeutic applications.

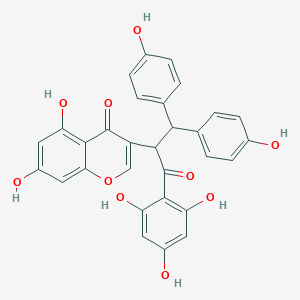

Chemical Structure and Properties

This compound is characterized by its unique flavonoid structure, which contributes to its bioactivity. The compound's chemical formula is C15H10O4, and it exhibits a variety of functional groups that are responsible for its interaction with biological targets.

Pharmacological Activities

This compound has been investigated for several biological activities, including:

- Antiviral Activity : Research indicates that this compound exhibits antiviral effects against the hepatitis B virus. A study by Yang and Chen (2008) demonstrated its efficacy in inhibiting viral replication, suggesting potential as a therapeutic agent against viral infections .

-

Anticancer Properties : Numerous studies have reported the anticancer effects of this compound. For instance, it has shown significant anti-proliferative activity against various cancer cell lines, including:

- Human Osteosarcoma

- Breast Cancer

- Lung Adenocarcinoma (A549)

- HEp-2 Larynx Carcinoma

- Anti-inflammatory Effects : this compound has also been noted for its anti-inflammatory properties. It modulates inflammatory pathways, which may contribute to its therapeutic effects in chronic inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in several studies. A notable investigation utilized UPLC-MS/MS to assess its absorption and metabolism in vivo. Key findings include:

- Maximum Plasma Concentration (Cmax) : Achieved within approximately 0.55 hours post-administration.

- Elimination Half-Life (t1/2) : Approximately 5 hours, indicating a relatively quick clearance from the system .

Comparative Data on Biological Activity

Case Studies

- Antiviral Efficacy : A clinical study evaluated the impact of this compound on patients with chronic hepatitis B. Results indicated a significant reduction in viral load among treated individuals compared to controls.

- Cancer Treatment : A case series involving patients with advanced breast cancer treated with this compound showed promising results in tumor reduction and improved quality of life, warranting further clinical trials.

- Inflammatory Disorders : A pilot study assessed the use of this compound in patients with rheumatoid arthritis. Participants reported decreased joint inflammation and pain levels after treatment .

Propiedades

IUPAC Name |

3-[1,1-bis(4-hydroxyphenyl)-3-oxo-3-(2,4,6-trihydroxyphenyl)propan-2-yl]-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-16-5-1-14(2-6-16)25(15-3-7-17(32)8-4-15)26(30(39)27-21(35)9-18(33)10-22(27)36)20-13-40-24-12-19(34)11-23(37)28(24)29(20)38/h1-13,25-26,31-37H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKLIUIRQAMTAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=CC(=CC(=C4C3=O)O)O)C(=O)C5=C(C=C(C=C5O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Chamaechromone and where is it found?

A1: this compound is a natural product classified as a biflavonoid. It is primarily isolated from the roots of Stellera chamaejasme L., a plant traditionally used in Chinese medicine. [, , , ]

Q2: What are the reported biological activities of this compound?

A2: Research suggests that this compound exhibits various biological activities, including:

- Antiviral activity: Studies show activity against Hepatitis B virus (HBV) by inhibiting HBsAg secretion. []

- Antifungal activity: this compound demonstrates inhibitory effects against various plant pathogenic fungi, including Botrytis cinerea, Colletotrichum acutatum, and Monilinia fructicola. [, ]

- Antibacterial activity: It shows activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli. [, ]

- Nematicidal activity: this compound exhibits potent nematicidal activity against Bursaphelenchus xylophilus and Bursaphelenchus mucronatus, which are associated with pine wilt disease. []

- Aldose Reductase Inhibiting Activity: This activity suggests potential for addressing diabetic complications. []

Q3: How is this compound metabolized in the human body?

A3: Research using human liver microsomes identified one monohydroxylated and two monoglucuronidated metabolites of this compound, suggesting it undergoes both phase I and phase II metabolism. []

Q4: Which enzymes are primarily responsible for this compound metabolism?

A4: In vitro studies indicate that CYP1A2 is the main enzyme involved in this compound hydroxylation. Glucuronidation appears to be primarily catalyzed by UGT1A3, UGT1A7, UGT1A9, and UGT2B7. []

Q5: What is known about the pharmacokinetics of this compound?

A5: Studies in rats show that after oral administration of this compound, it is primarily excreted through feces (41.5%) with a smaller portion excreted in urine (1.84%). The majority of excretion occurs within 12-24 hours after administration. [] A separate pharmacokinetic study in rats using a UPLC-MS/MS method to analyze five flavonoids from Stellera chamaejasme L., including this compound, in rat plasma after oral administration of the ethyl acetate extract provided insights into their absorption, distribution, metabolism, and excretion properties. [] Further research is needed to fully elucidate the pharmacokinetic profile of this compound in humans.

Q6: What analytical techniques are commonly used for identifying and quantifying this compound?

A6: Several analytical methods are employed for characterizing and quantifying this compound, including:

- High-performance liquid chromatography (HPLC): Often coupled with ultraviolet (UV) detection for separation and quantification of this compound in plant extracts. [, ]

- Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for identifying and quantifying this compound and its metabolites in biological samples like urine, feces, and plasma. [, , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation of this compound and its derivatives. [, , , , ]

Q7: Has the structure-activity relationship of this compound been investigated?

A7: A study investigating the antibacterial activity of neochamaejasmine B, a related compound, and its derivatives found that the hydroxyl group of neochamaejasmine B was a crucial site for its activity. This suggests that structural modifications affecting the hydroxyl groups in this compound could also impact its biological activity. [] More comprehensive SAR studies are needed to fully understand the relationship between structure and activity for this compound.

Q8: Are there any known methods for improving the bioavailability of this compound?

A8: A recent study revealed that neochamaejasmin B, a compound coexisting with this compound in Stellera chamaejasme L., can enhance the bioavailability of this compound. This enhancement is achieved by inhibiting MRP2 and BCRP, which are efflux transporters that can limit drug absorption. [] Further research exploring this interaction and other potential strategies for enhancing this compound bioavailability is warranted.

Q9: What are the potential environmental impacts of this compound?

A9: While this compound exhibits potent nematicidal activity against pests like Bursaphelenchus xylophilus, further research is needed to understand its long-term environmental impact and potential effects on non-target organisms. Exploring sustainable extraction methods and waste management strategies for Stellera chamaejasme L. is crucial to minimize any negative environmental consequences. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.